6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride
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Overview
Description
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[310]hexane hydrochloride is a bicyclic compound featuring a fluorophenyl group and a methyl group attached to a 3-azabicyclo[310]hexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride can be achieved through various methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the use of sulfur ylides and diazo compounds for cyclopropane annulation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The use of catalytic hydrogenation reactions and intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis are common methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A similar compound used in antiviral medications such as boceprevir and pf-07321332.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Uniqueness
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new pharmaceuticals and chemical intermediates .
Properties
Molecular Formula |
C12H15ClFN |
---|---|
Molecular Weight |
227.70 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C12H14FN.ClH/c1-12(10-6-14-7-11(10)12)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H |
InChI Key |
JFCSWMWVIKLEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CNC2)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
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